What are the physicochemical properties of Methyl-d3-amine hydrochloride?
What are the physicochemical properties of Methyl-d3-amine hydrochloride?
An In-depth Technical Guide to the Physicochemical Properties of Methyl-d3-amine (B1598088) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-d3-amine hydrochloride (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl-d3-amine hydrochloride, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.
Core Physicochemical Properties
Methyl-d3-amine hydrochloride is a white to off-white crystalline solid.[3][4][5] It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.[6][7]
Quantitative Data Summary
The key quantitative physicochemical properties of Methyl-d3-amine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 7436-22-8 | [8][9][10] |
| Molecular Formula | CD₃NH₂·HCl | [4][6][9] |
| Molecular Weight | 70.54 g/mol | [3][8][9][11] |
| Melting Point | 229 - 234 °C | [2][3][6][11][12][13] |
| Boiling Point | Not Available | [2][6] |
| Solubility | Soluble in Water, Methanol, DMSO | [3][4][12] |
| Appearance | White to Off-White Crystalline Solid/Powder | [3][4][5][14] |
| Isotopic Purity | Typically ≥98 atom % D | [6][10][13] |
| InChI Key | NQMRYBIKMRVZLB-NIIDSAIPSA-N | [3] |
Experimental Protocols
The characterization and synthesis of Methyl-d3-amine hydrochloride involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.
Synthesis via Reductive Amination of a Deuterated Source
A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.[8] A general protocol is outlined below.
Objective: To synthesize Methyl-d3-amine hydrochloride.
Materials:
-
Deuterated nitromethane (B149229) (CD₃NO₂)
-
Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)
-
Inert solvent (e.g., Tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Deuterium oxide (D₂O)
-
Base (e.g., Sodium hydroxide)
Procedure:
-
Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[15][16]
-
Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.
-
A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.
-
Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[15]
-
Purification: The final product, Methyl-d3-amine hydrochloride, is purified by crystallization.[12]
Caption: A generalized workflow for the synthesis of Methyl-d3-amine hydrochloride.
Quality Control and Isotopic Verification
Confirming the identity and isotopic purity of Methyl-d3-amine hydrochloride is critical. This is typically achieved through a combination of spectroscopic techniques.[8]
Objective: To verify the structure and isotopic enrichment of a synthesized batch of Methyl-d3-amine hydrochloride.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The primary role of ¹H NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.[8]
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.[8] The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx. 2800-3000 cm⁻¹) indicates a high degree of deuteration.[8]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio (m/z) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.[8]
-
Caption: Workflow for the analytical characterization of Methyl-d3-amine hydrochloride.
Applications in Research and Drug Development
The primary utility of Methyl-d3-amine hydrochloride stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.[8]
Key Applications Include:
-
Deuterated Pharmaceuticals: It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.[2][8]
-
Metabolic Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.[4]
-
Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]
-
Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]
Caption: Key applications derived from the properties of Methyl-d3-amine hydrochloride.
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